molecular formula C30H26BrN3O4 B2945934 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 330662-91-4

4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No. B2945934
CAS RN: 330662-91-4
M. Wt: 572.459
InChI Key: WLPIYAXJNAZXJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The quinolinyl and dihydropyrazolyl rings would likely contribute to the rigidity of the molecule, while the carboxylic acid group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Mechanism of Action and Selectivity

One of the notable studies involves a compound closely related to the specified chemical, demonstrating its role as a representative member of a new class of N-methyl-d-aspartate (NMDA) receptor antagonists. This study highlights the compound's inhibition of GluN2C- and GluN2D-containing receptors, showcasing a noncompetitive mechanism of action that does not affect the stability of the open pore conformation of the channel, thus not altering the channel closing rate. The specificity and mechanism of action of these compounds underline their potential therapeutic applications in neuropharmacology and as tools in neuroscience research (Acker et al., 2011).

Synthesis and Structural Analysis

The synthesis of analogs to the compound has been explored for various applications, including the synthesis of acronycine analogues which demonstrated cytotoxic activities against murine leukemia cells. This indicates the potential application of these compounds in developing anticancer agents (Bongui et al., 2005). Another study focused on the novel stable fluorophore 6-methoxy-4-quinolone, derived from related compounds, showing strong fluorescence in a wide pH range. This suggests applications in biomedical analysis as a fluorescent labeling reagent (Hirano et al., 2004).

Antimicrobial and Antioxidant Properties

Further research has been conducted on the antimicrobial and antioxidant properties of related quinoline derivatives. For instance, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones derived from related synthetic pathways have shown promising antimicrobial activity, indicating their potential as antimicrobial agents (Hassanin & Ibrahim, 2012).

Corrosion Inhibition

Compounds synthesized from similar chemical frameworks have been evaluated for their corrosion inhibition capabilities on mild steel in acidic environments. This illustrates the potential application of these compounds in industrial and engineering fields to enhance material durability and lifespan (Rbaa et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O4/c1-18-29(30(20-6-4-3-5-7-20)23-16-21(31)10-13-24(23)32-18)25-17-26(19-8-11-22(38-2)12-9-19)34(33-25)27(35)14-15-28(36)37/h3-13,16,26H,14-15,17H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPIYAXJNAZXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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